

[Des-Tyr1]-Met-Enkephalin stability and proper storage conditions

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Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

Cat. No.: B1671300

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Technical Support Center: [Des-Tyr1]-Met-Enkephalin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **[Des-Tyr1]-Met-Enkephalin**.

Frequently Asked Questions (FAQs)

What is [Des-Tyr1]-Met-Enkephalin?

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide, meaning it is composed of four amino acid residues: Glycyl-Glycyl-Phenylalanyl-Methionine (Gly-Gly-Phe-Met). It is a degradation product of the endogenous opioid peptide Met-Enkephalin (Tyr-Gly-Gly-Phe-Met), from which it differs by the absence of the N-terminal tyrosine residue.^{[1][2][3][4]} This structural difference significantly impacts its biological activity, as the N-terminal tyrosine is crucial for binding to opioid receptors.

What are the primary stability concerns for [Des-Tyr1]-Met-Enkephalin?

Like most peptides, the stability of **[Des-Tyr1]-Met-Enkephalin** is susceptible to several factors:

- **Enzymatic Degradation:** As a peptide, it can be cleaved by various proteases and peptidases present in biological samples. The parent compound, Met-Enkephalin, is known to be rapidly metabolized by enzymes such as aminopeptidase N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3).
- **pH-dependent Hydrolysis:** The peptide bonds are susceptible to hydrolysis, particularly at non-optimal pH values.
- **Oxidation:** The methionine residue in the sequence is prone to oxidation, which can alter the peptide's structure and function.
- **Temperature:** Higher temperatures accelerate both chemical and enzymatic degradation processes.
- **Freeze-Thaw Cycles:** Repeated freezing and thawing of solutions can lead to peptide degradation and aggregation.

How should lyophilized [Des-Tyr1]-Met-Enkephalin be stored?

For optimal stability, lyophilized **[Des-Tyr1]-Met-Enkephalin** should be stored under the following conditions:

Parameter	Recommended Condition	Rationale
Temperature	-20°C for short-term storage; -80°C for long-term storage.	Lower temperatures significantly slow down chemical degradation pathways.
Environment	In a desiccator or a container with a desiccant.	Peptides can be hygroscopic, and absorbing moisture can accelerate degradation.
Light	Protected from light (e.g., in an amber vial or a dark container).	To prevent photodegradation of the amino acid residues.

What is the recommended procedure for reconstituting lyophilized [Des-Tyr1]-Met-Enkephalin?

Proper reconstitution is critical to maintaining the integrity of the peptide. Follow these steps:

- **Equilibrate the Vial:** Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold peptide.
- **Solvent Selection:** The choice of solvent will depend on the experimental requirements. For general use, sterile, distilled water or a buffer with a pH between 5 and 6 is recommended. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO or acetonitrile can be used initially, followed by dilution with the aqueous buffer.
- **Dissolution:** Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
- **Aliquoting and Storage:** Once dissolved, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

What is the expected stability of [Des-Tyr1]-Met-Enkephalin in solution?

The stability of peptides in solution is significantly lower than in the lyophilized state. While specific quantitative data for **[Des-Tyr1]-Met-Enkephalin** is limited, data from its parent compound, Met-Enkephalin, can provide some guidance. Met-Enkephalin has a very short half-life in biological fluids, on the order of minutes, due to rapid enzymatic degradation.

Condition	Estimated Half-Life	Notes
In Cerebrospinal Fluid (37°C, pH 7.4)	~26 minutes (for Met-Enkephalin)[5]	This provides an estimate of stability in a biological matrix.
Aqueous Buffer (pH 5-6, -20°C)	Weeks to months	Stability is greatly enhanced at lower temperatures and slightly acidic pH. Avoid repeated freeze-thaw cycles.
Aqueous Buffer (pH 5-6, 4°C)	Days to a week	Suitable for short-term storage of working solutions.

Note: This data is extrapolated from studies on Met-Enkephalin and general peptide stability principles. It is highly recommended to perform a stability study for your specific experimental conditions.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause	Troubleshooting Step
Peptide Degradation	- Ensure proper storage of both lyophilized powder and reconstituted solutions. - Prepare fresh solutions for each experiment. - Avoid multiple freeze-thaw cycles by aliquoting stock solutions. - Consider the stability of the peptide in your specific assay buffer and at the assay temperature.
Incorrect Concentration	- Verify the concentration of your stock solution using a quantitative method like HPLC or a colorimetric peptide assay. - Ensure accurate pipetting and dilution.
Oxidation of Methionine	- If oxidation is suspected, consider preparing solutions in degassed buffers. - Store solutions under an inert gas (e.g., argon or nitrogen).
Adsorption to Labware	- Peptides can adsorb to plastic and glass surfaces. Using low-adsorption microcentrifuge tubes can help mitigate this.

Problem: Unexpected peaks in HPLC analysis.

Possible Cause	Troubleshooting Step
Degradation Products	- Compare the chromatogram to a freshly prepared standard. - Degradation can lead to the appearance of smaller peptide fragments or modified peptides (e.g., oxidized methionine).
Peptide Aggregation	- Aggregates may appear as broad or early-eluting peaks. - Try sonicating the sample briefly before injection. - Ensure the peptide is fully dissolved in the mobile phase.
Contamination	- Ensure all solvents and vials are clean. - Run a blank injection of the mobile phase to check for system contamination.

Experimental Protocols

Protocol: Assessing the Stability of [Des-Tyr1]-Met-Enkephalin using HPLC

This protocol provides a general framework for determining the stability of **[Des-Tyr1]-Met-Enkephalin** under specific conditions (e.g., different pH, temperature, or in the presence of biological matrices).

1. Materials:

- **[Des-Tyr1]-Met-Enkephalin**
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Buffers of desired pH (e.g., phosphate buffer, citrate buffer)
- Reverse-phase HPLC column (e.g., C18, 3.5-5 μm particle size, 100-150 Å pore size)
- HPLC system with UV detector
- Thermostated incubator or water bath
- Microcentrifuge tubes

2. Procedure:

- Preparation of Stock Solution:
 - Accurately weigh a known amount of lyophilized **[Des-Tyr1]-Met-Enkephalin** and dissolve it in an appropriate solvent (e.g., sterile water with 0.1% TFA) to a final concentration of 1 mg/mL.
- Preparation of Stability Samples:

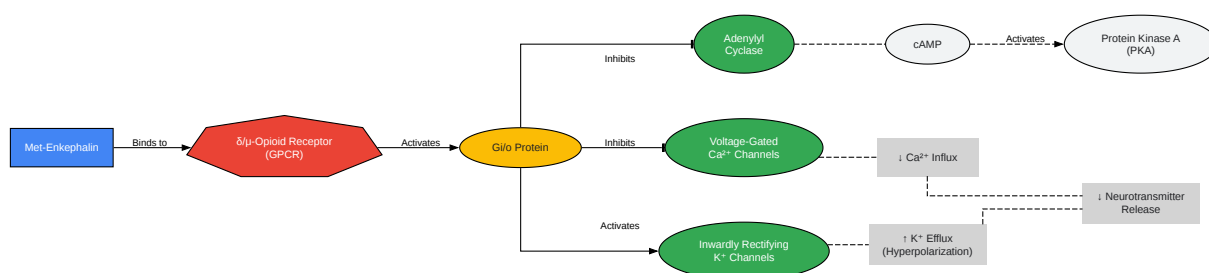
- Dilute the stock solution into the different buffers or matrices to be tested to a final concentration of, for example, 100 µg/mL.
- Prepare several aliquots for each condition to be tested at different time points.
- Incubation:
 - Incubate the samples at the desired temperature(s).
 - At each specified time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from each condition.
 - Immediately stop any potential degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) and store at -20°C until HPLC analysis.
- HPLC Analysis:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
 - Gradient: A typical gradient for a small peptide would be a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes. This should be optimized for the best separation of the parent peptide from any degradation products.
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 214 nm or 280 nm (214 nm is generally better for peptides without tryptophan or tyrosine).
 - Injection Volume: 20 µL
- Data Analysis:
 - Integrate the peak area of the intact **[Des-Tyr1]-Met-Enkephalin** at each time point.
 - Calculate the percentage of the peptide remaining at each time point relative to the initial time point (t=0).

- Plot the percentage of remaining peptide versus time to determine the degradation kinetics. The half-life ($t_{1/2}$) can be calculated from the degradation rate constant.

Visualizations

Met-Enkephalin Signaling Pathway

[Des-Tyr1]-Met-Enkephalin is a degradation product of Met-Enkephalin and has significantly reduced affinity for opioid receptors. The following diagram illustrates the canonical signaling pathway of Met-Enkephalin, which primarily acts through δ - and μ -opioid receptors.[6]

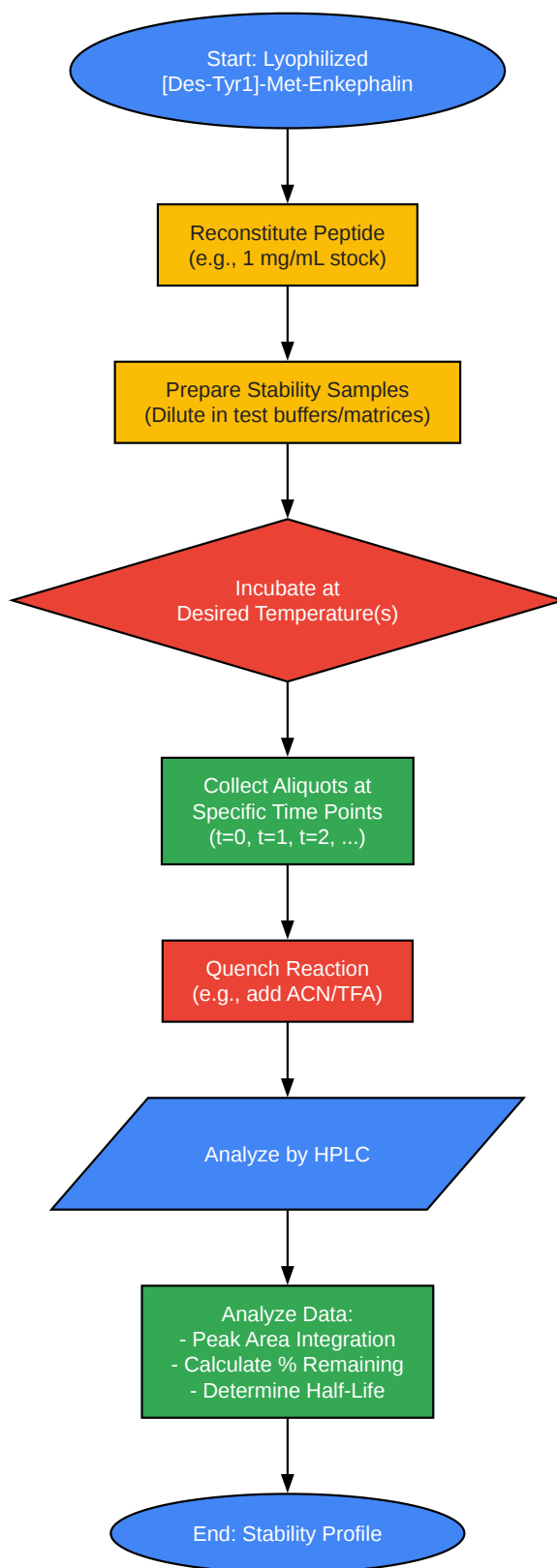


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Caption: Met-Enkephalin signaling cascade via G-protein coupled opioid receptors.

Experimental Workflow for Peptide Stability Analysis

The following diagram outlines the logical flow of an experiment to determine the stability of **[Des-Tyr1]-Met-Enkephalin**.



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Caption: Workflow for assessing the stability of **[Des-Tyr1]-Met-Enkephalin**.

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